N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide

Cannabinoid CB2 receptor PET imaging Radioligand binding

N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide is a synthetic small-molecule heterocyclic compound (mol. wt.

Molecular Formula C19H19N3O4S2
Molecular Weight 417.5
CAS No. 886911-63-3
Cat. No. B2697272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide
CAS886911-63-3
Molecular FormulaC19H19N3O4S2
Molecular Weight417.5
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NN=C(O2)C3=CC=CC=C3SC
InChIInChI=1S/C19H19N3O4S2/c1-13-7-9-14(10-8-13)28(24,25)12-11-17(23)20-19-22-21-18(26-19)15-5-3-4-6-16(15)27-2/h3-10H,11-12H2,1-2H3,(H,20,22,23)
InChIKeyGRXCQRQIIBCGGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide (CAS 886911-63-3): Structural and Pharmacophoric Baseline for Procurement Decision


N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide is a synthetic small-molecule heterocyclic compound (mol. wt. ~417.5 g/mol, C₁₉H₁₉N₃O₄S₂) belonging to the N-aryl-1,3,4-oxadiazol-2-yl-propanamide class. The molecule integrates three distinct functional pharmacophoric motifs: a central 1,3,4-oxadiazole ring, a tosyl-propanamide moiety, and a 2-(methylthio)phenyl substituent at the 5-position of the oxadiazole. Closely related N-aryl-oxadiazolyl-propionamide analogs have demonstrated high-affinity binding at cannabinoid CB2 receptors (Ki values in the low nanomolar range) [1], confirming that the oxadiazole-propanamide scaffold is a validated pharmacophore for receptor-mediated activity. However, quantitative biological data for this specific CAS number remain absent from the peer-reviewed primary literature and patent filings.

Why N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide Cannot Be Substituted by a Generic 1,3,4-Oxadiazole or Simple Tosyl-Propanamide Analog


The 5-aryl substituent on the 1,3,4-oxadiazole ring is the primary vector for modulating receptor affinity, selectivity, and metabolic stability within the N-aryl-oxadiazolyl-propionamide class. In the CB2 receptor PET imaging series, structural modification of the N-aryl group—even by single-atom substitution (e.g., aliphatic vs. aromatic fluorine insertion)—was found to preserve high binding affinity (unchanged Ki) but profoundly altered in vivo metabolic stability and brain-penetrant radiometabolite profiles [1]. The 2-(methylthio)phenyl group in the target compound introduces a sulfur-containing ortho-substituent with distinct electron-donating character and steric bulk not present in the 4-fluorophenyl, thiophen-2-yl, or 3-methoxyphenyl analogs. Consequently, potency, selectivity, and pharmacokinetic behavior are non-transferable across aryl variants; a generic substitution would invalidate any prior SAR optimization or screening result.

Head-to-Head Quantitative Evidence Guide: N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide vs. Structural Analogs


CB2 Receptor Binding Affinity: Lead Scaffold Confirmation with Class-Level Quantitative Baselines

The N-aryl-oxadiazolyl-propionamide scaffold demonstrates high-affinity binding at human CB2 receptors. In the Teodoro et al. (2013) study, the lead compound of this class (an N-aryl-oxadiazolyl-propionamide with a specific aryl substitution pattern) exhibited nanomolar affinity (exact Ki value not disclosed for the lead scaffold in the publicly available abstract; full data reside in the primary article). Critically, insertion of fluorine at either aliphatic or aromatic positions did not alter CB2 binding affinity relative to the unsubstituted lead, confirming that the core oxadiazole-propanamide pharmacophore is the dominant affinity determinant [1]. The target compound, N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide, shares this identical core scaffold. No direct CB2 binding data exist for the target compound itself; the quantitative CB2 affinity for this specific molecule remains unknown.

Cannabinoid CB2 receptor PET imaging Radioligand binding N-aryl-oxadiazolyl-propionamide

In Vivo Metabolic Stability: Substituent-Dependent Brain-Penetrant Radiometabolite Formation in N-Aryl-Oxadiazolyl-Propionamides

In female CD1 mice, the structurally related N-aryl-oxadiazolyl-propionamide tracers [18F]1 and [18F]2 displayed markedly different metabolic profiles. At 30 min post-injection, unmetabolized parent tracer in plasma was 60% for [18F]1 vs. 2% for [18F]2, while in brain the unmetabolized fraction was 68% and 88%, respectively [1]. The major radiometabolite of [18F]2 was identified as the free acid [18F]10, which retains BBB penetrability but lacks CB1/CB2 receptor affinity. These data demonstrate that subtle changes in the N-aryl substituent—even within the same oxadiazole-propanamide scaffold—can produce a >30-fold difference in peripheral metabolic stability and alter the nature of brain-penetrant metabolites. The 2-(methylthio)phenyl substituent of the target compound is expected to impart a unique metabolic signature distinct from the fluorinated analogs, but no experimental metabolic data exist for CAS 886911-63-3.

Metabolic stability Blood-brain barrier penetration Radiometabolite analysis PET tracer development

Structural Uniqueness of the 2-(Methylthio)phenyl Substituent Among Commercially Available Tosyl-Propanamide Oxadiazole Analogs

Among the series of N-(5-aryl-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide analogs identified in chemical catalogs, the 5-aryl substituents include 4-fluorophenyl, thiophen-2-yl, 2,5-dimethylfuran-3-yl, 3-methoxyphenyl, and pyridin-3-yl variants. The 2-(methylthio)phenyl group present in CAS 886911-63-3 is distinct in possessing a sulfur atom at the ortho-position of the phenyl ring, which introduces: (i) increased polarizability due to the sulfur lone pair, (ii) potential for sulfur-mediated hydrogen bonding or metal coordination, and (iii) steric hindrance that may restrict rotational freedom of the aryl-oxadiazole bond. No other analog in the immediately accessible tosyl-propanamide oxadiazole series carries a thioether substituent at this position. Quantitative comparison of physicochemical properties (cLogP, topological polar surface area, hydrogen bond acceptor/donor counts) among these analogs is feasible via in silico tools but is not provided here due to the absence of experimentally measured values for the target compound.

Chemical space Aryl substituent diversity Structure-activity relationship Screening library design

N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide: Highest-Yield Application Scenarios Based on Current Evidence


Cannabinoid CB2 Receptor Probe Development Requiring Ortho-Thioether Aryl Modification

The established high-affinity CB2 binding of the N-aryl-oxadiazolyl-propionamide pharmacophore [1] makes this compound a viable starting scaffold for CB2-targeted probe design. The 2-(methylthio)phenyl substituent is hypothesized to modulate CB2 vs. CB1 selectivity and/or metabolic stability, as demonstrated by the large metabolic differences observed between closely related fluorinated analogs [1]. Researchers pursuing CB2 PET tracer optimization or CB2 allosteric modulator discovery may find this specific aryl variant useful as a novel SAR point.

Structure-Activity Relationship (SAR) Expansion of the 5-Aryl-1,3,4-oxadiazole-2-tosylpropanamide Series

For medicinal chemistry programs exploring the oxadiazole-propanamide scaffold against any protein target, the 2-(methylthio)phenyl analog fills a gap in the commercially available 5-aryl diversity set (which otherwise samples 4-fluorophenyl, thiophenyl, furanyl, methoxyphenyl, and pyridinyl substituents). Procurement enables systematic SAR interrogation of ortho-thioether vs. ortho-methoxy vs. ortho-halogen effects on potency, selectivity, and ADME parameters.

In Vitro Metabolism and Plasma Stability Comparison Studies in the N-Aryl-Oxadiazolyl-Propionamide Class

Given the documented >30-fold range in plasma metabolic stability among fluorinated analogs at 30 min post-dose (2% vs. 60% unmetabolized) [1], the 2-(methylthio)phenyl analog can serve as a comparator compound in metabolism studies. Its thioether moiety is a known site for oxidative metabolism (sulfoxidation/sulfonation); comparative microsomal or hepatocyte stability assays against the methoxy and fluoro analogs can inform structure-metabolism relationships.

In Silico Modeling and Computational Chemistry Benchmarking

The sulfur-containing ortho-substituent introduces distinct electronic parameters (Hammett σ, field/inductive effects, polarizability) not represented in the other commercially available analogs. Computational chemists may procure this compound for experimental validation of docking poses, free energy perturbation (FEP) predictions, or quantum mechanical calculations where sulfur-mediated interactions (e.g., with methionine residues or metal ions) are hypothesized to contribute to binding.

Quote Request

Request a Quote for N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.